molecular formula C26H24N4O7 B11562771 N-{(1E)-1-(2,4-dimethoxyphenyl)-3-[(2E)-2-(2-methoxy-5-nitrobenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide

N-{(1E)-1-(2,4-dimethoxyphenyl)-3-[(2E)-2-(2-methoxy-5-nitrobenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide

Cat. No.: B11562771
M. Wt: 504.5 g/mol
InChI Key: QHDPDPYCASBBAM-ACVHBWFCSA-N
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Description

N-{(1E)-1-(2,4-dimethoxyphenyl)-3-[(2E)-2-(2-methoxy-5-nitrobenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its intricate structure, which includes multiple functional groups such as methoxy, nitro, and hydrazinyl groups. Its unique configuration makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{(1E)-1-(2,4-dimethoxyphenyl)-3-[(2E)-2-(2-methoxy-5-nitrobenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Condensation Reactions: Initial steps may involve the condensation of 2,4-dimethoxybenzaldehyde with hydrazine derivatives to form hydrazones.

    Aldol Condensation: The hydrazone intermediates can undergo aldol condensation with benzoylacetone to form the final product.

    Reaction Conditions: These reactions are usually carried out under controlled temperatures and pH conditions, with the use of catalysts such as acids or bases to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-{(1E)-1-(2,4-dimethoxyphenyl)-3-[(2E)-2-(2-methoxy-5-nitrobenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert nitro groups to amines.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines.

Scientific Research Applications

N-{(1E)-1-(2,4-dimethoxyphenyl)-3-[(2E)-2-(2-methoxy-5-nitrobenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{(1E)-1-(2,4-dimethoxyphenyl)-3-[(2E)-2-(2-methoxy-5-nitrobenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-{(1E)-1-(2,4-dimethoxyphenyl)-3-[(2E)-2-(2-methoxy-5-nitrobenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide: shares similarities with other hydrazone derivatives and benzamide compounds.

    This compound: is unique due to its specific combination of functional groups and structural configuration.

Uniqueness

The uniqueness of this compound lies in its ability to undergo diverse chemical reactions and its potential applications across multiple scientific disciplines. Its specific structure allows for targeted interactions with biological molecules, making it a valuable compound for research and development.

Properties

Molecular Formula

C26H24N4O7

Molecular Weight

504.5 g/mol

IUPAC Name

N-[(E)-1-(2,4-dimethoxyphenyl)-3-[(2E)-2-[(2-methoxy-5-nitrophenyl)methylidene]hydrazinyl]-3-oxoprop-1-en-2-yl]benzamide

InChI

InChI=1S/C26H24N4O7/c1-35-21-11-9-18(24(15-21)37-3)14-22(28-25(31)17-7-5-4-6-8-17)26(32)29-27-16-19-13-20(30(33)34)10-12-23(19)36-2/h4-16H,1-3H3,(H,28,31)(H,29,32)/b22-14+,27-16+

InChI Key

QHDPDPYCASBBAM-ACVHBWFCSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)/C=C(\C(=O)N/N=C/C2=C(C=CC(=C2)[N+](=O)[O-])OC)/NC(=O)C3=CC=CC=C3)OC

Canonical SMILES

COC1=CC(=C(C=C1)C=C(C(=O)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])OC)NC(=O)C3=CC=CC=C3)OC

Origin of Product

United States

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